Benzyl 3-tosyloxyazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

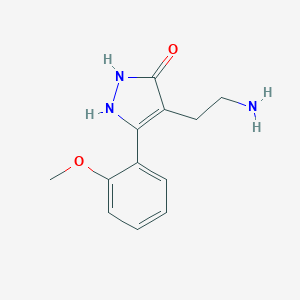

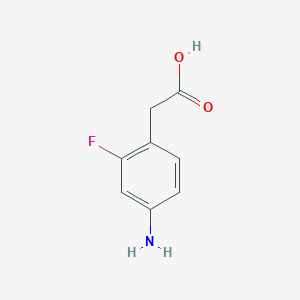

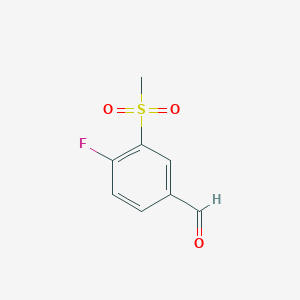

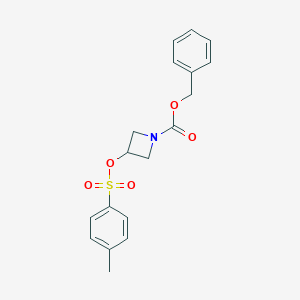

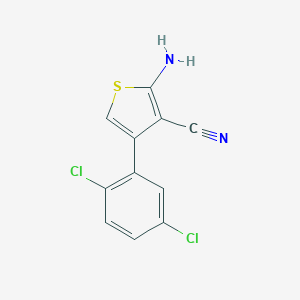

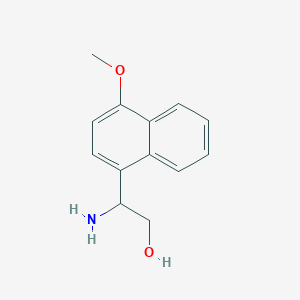

Benzyl 3-tosyloxyazetidine-1-carboxylate is a chemical compound with the molecular formula C18H19NO5S . It has a molecular weight of 361.42 . The IUPAC name for this compound is benzyl 3- { [ (4-methylphenyl)sulfonyl]oxy}-1-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 3-tosyloxyazetidine-1-carboxylate is 1S/C18H19NO5S/c1-14-7-9-17 (10-8-14)25 (21,22)24-16-11-19 (12-16)18 (20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Benzyl 3-tosyloxyazetidine-1-carboxylate is a compound with a molecular weight of 361.42 . It should be stored in a refrigerated condition .Scientific Research Applications

Synthesis in Organic Chemistry

Benzyl 3-tosyloxyazetidine-1-carboxylate plays a significant role in the synthesis of various organic compounds. For instance, it is involved in the synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, indicating its utility in creating novel isomeric structures (Soriano, Podraza, & Cromwell, 1980). Similarly, in the preparation of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new fluorinated heterocyclic amino acid, this compound finds application, showcasing its relevance in medicinal chemistry (Van Hende et al., 2009).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, benzyl 3-tosyloxyazetidine-1-carboxylate is instrumental in the discovery of new pharmacological agents. A notable example is its use in the development of BAF312 (Siponimod), a potent and selective S1P receptor modulator, which highlights its potential in creating new therapeutic agents (Pan et al., 2013). The synthesis of novel fused β-lactams, as demonstrated by Pearson and Tyler (1985), is another example of its application in developing new drug candidates (Pearson & Tyler, 1985).

Catalysis and Enantioselective Reactions

The compound also finds use in catalysis, particularly in enantioselective biotransformations. Leng et al. (2009) demonstrated its application in the efficient and enantioselective transformation of racemic 1-benzylazetidine-2-carbonitriles, emphasizing its potential in stereoselective synthesis (Leng et al., 2009).

Safety And Hazards

properties

IUPAC Name |

benzyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFVAHLDZVELFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-tosyloxyazetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)